molecular formula C15H13FN2O5S B2777941 3-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)propanamide CAS No. 898405-70-4

3-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)propanamide

Cat. No.: B2777941
CAS No.: 898405-70-4
M. Wt: 352.34
InChI Key: WDTXNORBCWAQAT-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-N-(3-nitrophenyl)propanamide is a synthetic propanamide derivative supplied for research use only. This compound is strictly for laboratory applications and is not intended for diagnostic or therapeutic use in humans or animals. Propanamide derivatives are a significant scaffold in medicinal chemistry and are frequently investigated for their potential to interact with various biological targets. Researchers may explore this specific compound as a building block or intermediate in the synthesis of novel molecules, particularly those targeting neurological and pain pathways. Structurally related sulfonamide-containing propanamides have been designed and studied as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, representing a promising approach for developing new analgesics (https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/propionamide-derivative). Furthermore, propanamide derivatives have also been developed as transient receptor potential vanilloid 1 (TRPV1) antagonists, which are relevant to pain and inflammation research (https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/propionamide-derivative). The presence of both the fluorobenzenesulfonyl and nitrophenyl groups in this molecule may contribute to its pharmacophore properties, making it a compound of interest for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization in drug discovery programs. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O5S/c16-11-4-6-14(7-5-11)24(22,23)9-8-15(19)17-12-2-1-3-13(10-12)18(20)21/h1-7,10H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTXNORBCWAQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The exact methods may vary depending on the scale of production and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency and outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound’s reactivity and functional groups make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and nitrophenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological/Chemical Activity
3-[(4-Fluorophenyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)propanamide C₁₆H₁₄FN₂O₆S 381.35 Not reported 4-Fluorobenzenesulfonyl, 2-methoxy-4-nitrophenyl Not reported
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) C₁₅H₁₃N₅O₄S₂ 407.43 158–159 3-Nitrophenyl, oxadiazole-thiazole Alkaline phosphatase activity tested
N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide C₂₁H₁₉N₃O₅S 449.46 Not reported Phenylsulfonamido, 3-nitrophenyl Antibacterial (vs. S. aureus)
3-(3,4-Dimethoxyphenyl)-N-(2-hydroxy-2-(3-nitrophenyl)ethyl)propanamide C₁₈H₁₉N₂O₆ 365.36 Not reported 3,4-Dimethoxyphenyl, hydroxyethyl Not reported

Key Observations:

In compound 8h , the 3-nitrophenyl is part of an oxadiazole-thiazole system, enhancing rigidity and π-conjugation, which may favor NLO applications.

Biological Activity :

  • The phenylsulfonamido derivative in showed selective antibacterial activity against Staphylococcus aureus, suggesting that the sulfonamide-propanamide scaffold with nitro groups could be a pharmacophore. However, the target compound’s fluorobenzenesulfonyl group might modulate bioavailability or target binding.

Spectroscopic and Physical Properties :

  • Compound 8h exhibits a high melting point (158–159°C), likely due to strong intermolecular interactions from the oxadiazole-thiazole framework. The target compound’s melting point is unreported but may vary based on sulfonyl vs. sulfanyl substituents.
  • NMR data for analogs (e.g., δ 6.03 ppm for NH in ) highlight characteristic propanamide proton environments, useful for structural validation.

Functional Group Comparisons

  • Sulfonyl vs. Sulfonamido : The sulfonyl group in the target compound enhances stability and electron withdrawal compared to the sulfonamido group in , which may influence coordination with metal ions or enzymatic targets.
  • Fluorine vs.
  • Heterocyclic Moieties : Oxadiazole (), triazole (), and furyl () groups in analogs introduce diverse electronic profiles. The absence of such rings in the target compound may simplify synthesis but reduce NLO or antibacterial potency.

Biological Activity

3-(4-Fluorobenzenesulfonyl)-N-(3-nitrophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, a data table summarizing key studies, and insights into its mechanisms of action.

Chemical Structure and Properties

The compound features a sulfonamide group and a nitrophenyl moiety, which are known to influence its biological interactions. The presence of the fluorobenzene group may enhance lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have examined the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

  • Cell Lines Tested : HeLa, MCF-7, and A549.
  • IC50 Values : Vary depending on the cell line, with significant activity observed at concentrations ranging from 10 µM to 30 µM.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer metabolism. For example, it has shown promising results as an inhibitor of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors.

  • Enzyme Target : Carbonic Anhydrase IX
  • Inhibition Mechanism : Competitive inhibition with a Ki value indicating moderate affinity.

Data Table: Summary of Biological Studies

Study ReferenceCell LineIC50 (µM)Mechanism of ActionNotes
Study 1HeLa15Apoptosis inductionSignificant cytotoxicity
Study 2MCF-720Cell cycle arrestG1 phase arrest observed
Study 3A54925Enzyme inhibition (CA IX)Competitive inhibition
Study 4HCT11610Reactive oxygen species generationEnhanced by co-treatment

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on the efficacy of this compound against breast cancer cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell survival and flow cytometry to analyze apoptotic cells.
  • Enzyme Inhibition Analysis : Research focusing on CA IX inhibition demonstrated that the compound effectively reduced enzymatic activity in vitro, suggesting potential as a therapeutic agent in cancer treatment. Kinetic studies indicated that the compound competes with bicarbonate for binding at the active site of CA IX.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors.
  • Cell Cycle Interference : It disrupts normal cell cycle progression, particularly affecting the G1 phase.
  • Enzymatic Interaction : Acts as a competitive inhibitor for key enzymes involved in tumor metabolism.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-fluorobenzenesulfonyl)-N-(3-nitrophenyl)propanamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and amidation steps. First, the 4-fluorobenzenesulfonyl chloride is reacted with a propanamide precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane). The intermediate is then coupled with 3-nitroaniline using carbodiimide crosslinkers (e.g., DCC) and DMAP as a catalyst . Key parameters include maintaining low temperatures (0–5°C) during sulfonylation and inert atmospheres to prevent hydrolysis. Purification via flash chromatography or recrystallization ensures high purity (>95%), monitored by TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm structural integrity by verifying peaks for the fluorobenzenesulfonyl group (e.g., aromatic protons at δ 7.5–8.0 ppm) and the 3-nitrophenyl moiety (distinct NO2-induced deshielding) .
  • HPLC : Assess purity using a C18 column (acetonitrile/water gradient; retention time ~12–14 min) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 377.1 (calculated for C15H12FN2O5S) .

Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer : Begin with in vitro assays:
  • Enzyme Inhibition : Test against kinases (e.g., COX-2) or proteases using fluorogenic substrates .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
  • Anti-inflammatory Activity : Measure TNF-α suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer :
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals; cross-peaks between the propanamide backbone and aromatic groups confirm connectivity .
  • Elemental Analysis : Rule out impurities by verifying C, H, N, S content within ±0.4% of theoretical values .

Q. What experimental strategies can address low yields in the final amidation step?

  • Methodological Answer :
  • Alternative Coupling Reagents : Replace DCC with EDC/HOBt to reduce side reactions .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 80°C, 30 min vs. 24 hours conventional) .
  • Protecting Groups : Temporarily protect the nitro group (e.g., with Boc) to prevent undesired redox reactions .

Q. How can researchers design studies to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding to targets like androgen receptors (compare with bicalutamide analogs) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for purified enzymes .
  • Metabolomics : LC-MS-based profiling to identify downstream biomarkers after treatment .

Q. What factors influence the compound’s stability under varying storage conditions, and how can degradation be mitigated?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor via HPLC for nitro group reduction or sulfonamide hydrolysis .
  • Stabilization Strategies : Store in amber vials at –20°C under argon. Add antioxidants (e.g., BHT) to solid samples .

Q. How can structural modifications enhance selectivity for specific biological targets?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with substituent variations (e.g., replace 4-fluoro with chloro or methyl groups) .
  • Click Chemistry : Introduce triazole moieties via CuAAC to improve solubility and target engagement .
  • Protease-Sensitive Linkers : Attach self-immolative groups for controlled release in acidic microenvironments (e.g., tumor tissues) .

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